2-(1,3-benzodioxol-5-ylcarbonyl)-N-(4-chlorophenyl)hydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-benzodioxol-5-ylcarbonyl)-N-(4-chlorophenyl)hydrazinecarboxamide, also known as BCDMH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(1,3-benzodioxol-5-ylcarbonyl)-N-(4-chlorophenyl)hydrazinecarboxamide is not fully understood, but it is believed to involve the inhibition of enzymes and proteins involved in various cellular processes. 2-(1,3-benzodioxol-5-ylcarbonyl)-N-(4-chlorophenyl)hydrazinecarboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. By inhibiting topoisomerase II, 2-(1,3-benzodioxol-5-ylcarbonyl)-N-(4-chlorophenyl)hydrazinecarboxamide can cause DNA damage and induce cell death in cancer cells. 2-(1,3-benzodioxol-5-ylcarbonyl)-N-(4-chlorophenyl)hydrazinecarboxamide has also been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in regulating pH balance in the body.
Biochemical and Physiological Effects
2-(1,3-benzodioxol-5-ylcarbonyl)-N-(4-chlorophenyl)hydrazinecarboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(1,3-benzodioxol-5-ylcarbonyl)-N-(4-chlorophenyl)hydrazinecarboxamide can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-(1,3-benzodioxol-5-ylcarbonyl)-N-(4-chlorophenyl)hydrazinecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-(1,3-benzodioxol-5-ylcarbonyl)-N-(4-chlorophenyl)hydrazinecarboxamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases and pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(1,3-benzodioxol-5-ylcarbonyl)-N-(4-chlorophenyl)hydrazinecarboxamide in lab experiments is its high purity and stability, which makes it easy to handle and store. 2-(1,3-benzodioxol-5-ylcarbonyl)-N-(4-chlorophenyl)hydrazinecarboxamide is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 2-(1,3-benzodioxol-5-ylcarbonyl)-N-(4-chlorophenyl)hydrazinecarboxamide in lab experiments is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for research on 2-(1,3-benzodioxol-5-ylcarbonyl)-N-(4-chlorophenyl)hydrazinecarboxamide. One area of focus is the development of 2-(1,3-benzodioxol-5-ylcarbonyl)-N-(4-chlorophenyl)hydrazinecarboxamide-based materials with unique properties, such as improved mechanical strength or electrical conductivity. Another area of focus is the investigation of 2-(1,3-benzodioxol-5-ylcarbonyl)-N-(4-chlorophenyl)hydrazinecarboxamide as a potential therapeutic agent for the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of 2-(1,3-benzodioxol-5-ylcarbonyl)-N-(4-chlorophenyl)hydrazinecarboxamide and its potential applications in various fields.
Méthodes De Synthèse
2-(1,3-benzodioxol-5-ylcarbonyl)-N-(4-chlorophenyl)hydrazinecarboxamide is synthesized through a reaction between 4-chlorobenzhydrazide and 2-(1,3-benzodioxol-5-yl)acetic acid. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through recrystallization to obtain 2-(1,3-benzodioxol-5-ylcarbonyl)-N-(4-chlorophenyl)hydrazinecarboxamide in a high yield and purity.
Applications De Recherche Scientifique
2-(1,3-benzodioxol-5-ylcarbonyl)-N-(4-chlorophenyl)hydrazinecarboxamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2-(1,3-benzodioxol-5-ylcarbonyl)-N-(4-chlorophenyl)hydrazinecarboxamide has been investigated as a potential antitumor agent due to its ability to inhibit the growth of cancer cells. In biochemistry, 2-(1,3-benzodioxol-5-ylcarbonyl)-N-(4-chlorophenyl)hydrazinecarboxamide has been used as a tool to study the mechanism of action of enzymes and proteins. In materials science, 2-(1,3-benzodioxol-5-ylcarbonyl)-N-(4-chlorophenyl)hydrazinecarboxamide has been explored as a potential building block for the synthesis of novel materials with unique properties.
Propriétés
IUPAC Name |
1-(1,3-benzodioxole-5-carbonylamino)-3-(4-chlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O4/c16-10-2-4-11(5-3-10)17-15(21)19-18-14(20)9-1-6-12-13(7-9)23-8-22-12/h1-7H,8H2,(H,18,20)(H2,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTRUBDIXVNPDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NNC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzodioxol-5-ylcarbonyl)-N-(4-chlorophenyl)hydrazinecarboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.